molecular formula C10H10O B13522938 2-(2-Phenylethenyl)oxirane

2-(2-Phenylethenyl)oxirane

Cat. No.: B13522938
M. Wt: 146.19 g/mol
InChI Key: NGMWPIVXBOIIKF-VOTSOKGWSA-N
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Description

2-(2-Phenylethenyl)oxirane, more commonly known as styrene oxide, is a high-value epoxide compound serving as a critical intermediate in organic synthesis and chemical biology research. This compound features a phenyl-substituted oxirane ring, a three-membered cyclic ether structure known for its significant ring strain . This strain makes the epoxide highly reactive and a versatile electrophile, particularly susceptible to nucleophilic attack and ring-opening reactions, which are fundamental mechanisms explored in synthetic chemistry . Its primary research applications include its role as a precursor in the synthesis of fine chemicals, such as fragrances and flavors, notably through hydrogenation to phenethyl alcohol . Furthermore, it is metabolically derived from styrene in biological systems, primarily via cytochrome P450 oxidation, making it a compound of significant interest in toxicological and metabolic studies . Researchers investigate its enantioselective metabolism, as the (R)- and (S)- enantiomers are known to exhibit different toxicokinetics and toxicity profiles in in vitro models, with studies indicating that (S)-styrene oxide is often preferentially hydrolyzed by epoxide hydrolase in human liver microsomes . This compound is strictly for research and laboratory use in applications such as method development, analytical standards, and chemical synthesis. It is Not For Diagnostic or Therapeutic Use, and it is not intended for human consumption.

Properties

Molecular Formula

C10H10O

Molecular Weight

146.19 g/mol

IUPAC Name

2-[(E)-2-phenylethenyl]oxirane

InChI

InChI=1S/C10H10O/c1-2-4-9(5-3-1)6-7-10-8-11-10/h1-7,10H,8H2/b7-6+

InChI Key

NGMWPIVXBOIIKF-VOTSOKGWSA-N

Isomeric SMILES

C1C(O1)/C=C/C2=CC=CC=C2

Canonical SMILES

C1C(O1)C=CC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

    Alkene Epoxidation: One common method for synthesizing 2-(2-Phenylethenyl)oxirane is the epoxidation of styrene using peracids such as meta-chloroperoxybenzoic acid (mCPBA).

    Williamson Intramolecular Cyclization: This method involves the cyclization of halogenated alcohols in a basic medium to form oxiranes.

Industrial Production Methods

Industrial production of this compound often involves the catalytic oxidation of ethylene by air, a process that is efficient and scalable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2-(2-Phenylethenyl)oxirane involves its reactivity as an epoxide. The compound can undergo ring-opening reactions, where the strained three-membered ring is attacked by nucleophiles, leading to the formation of various products. This reactivity is crucial for its applications in synthesis and industrial processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of 2-(2-Phenylethenyl)oxirane with key analogs:

Compound Name CAS No. Molecular Formula Key Substituents Applications Hazards (GHS)
This compound Not specified C10H10O Phenylethenyl Polymer cross-linking, pharmaceuticals (inferred) Likely H315, H319 (skin/eye irritation)
2-(4-Ethenylphenyl)oxirane Not specified C10H10O Para-ethenylphenyl Epoxy resins, drug synthesis H302, H315, H319, H335
2-[(4-Ethenylphenoxy)methyl]oxirane 2653-39-6 C11H12O2 4-Ethenylphenoxymethyl Specialty polymers, glycidyl ether derivatives Not specified; likely similar to
Glycidyl phenyl ether 122-60-1 C9H10O2 Phenoxy Adhesives, coatings, chemical intermediates H315, H319, H335
2-((4-(2-Methoxyethyl)phenoxy)methyl)oxirane 56718-70-8 C12H16O3 2-Methoxyethylphenoxymethyl Laboratory chemicals, specialty synthesis H302, H315, H319, H335
Oxirane, 2,2'-(phenylene)bis- 30424-08-9 C10H10O2 Bis-epoxide (phenylene bridge) High-performance polymers, cross-linking agents Likely severe irritation/toxicity

Key Differences and Implications

  • Reactivity: The phenylethenyl group in this compound may undergo additional reactions (e.g., polymerization via the vinyl group), unlike glycidyl phenyl ether , which lacks a double bond.
  • Substituent Effects :

    • Electron-donating groups (e.g., methoxy in ) increase epoxide ring stability but reduce electrophilicity, slowing nucleophilic attacks.
    • Para-substitution (e.g., in ) may enhance steric accessibility compared to ortho/meta isomers, favoring specific reaction pathways.
  • Applications: Pharmaceuticals: Glycidyl ethers (e.g., ) are used as prodrugs due to hydrolytic stability, whereas phenylethenyl derivatives may improve lipophilicity for membrane penetration. Polymers: Bis-epoxides yield denser networks than mono-epoxides, while styrenic epoxides (e.g., ) enable UV-curable resins via vinyl group polymerization.
  • Safety: Most analogs share skin/eye irritation risks (H315, H319) and respiratory hazards (H335). Substituents like nitro groups (e.g., 2-[(4-Nitrophenoxy)methyl]oxirane ) may introduce additional toxicity.

Research Findings and Data Tables

Thermodynamic and Physical Properties

Property This compound 2-(4-Ethenylphenyl)oxirane Glycidyl Phenyl Ether
Molecular Weight (g/mol) 146.19 (calculated) 146.19 150.17
Boiling Point Not available ~250°C (estimated) 245°C
LogP (Octanol-Water) ~2.5 (predicted) ~2.8 ~1.9
Reactivity High (epoxide + vinyl) High (epoxide + para-vinyl) Moderate (epoxide only)

Q & A

Basic: What are the common synthetic routes for preparing 2-(2-Phenylethenyl)oxirane, and how do reaction conditions influence product yield?

Answer:
this compound can be synthesized via epoxidation of the corresponding styrene derivative using oxidizing agents like meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide with a catalyst. Alternative routes involve ring-opening reactions of epichlorohydrin with substituted benzyl alcohols under basic conditions (e.g., NaOH) . Reaction conditions such as temperature (optimized at 0–25°C for mCPBA), solvent polarity (e.g., dichloromethane for mCPBA), and catalyst loading significantly impact yield. For example, excess mCPBA can lead to over-oxidation, reducing selectivity for the epoxide .

Advanced: How can computational methods guide the optimization of enantioselective synthesis for chiral this compound derivatives?

Answer:
Density functional theory (DFT) calculations can model transition states to predict enantioselectivity in asymmetric epoxidation. For example, Jacobsen-Katsuki catalysts or chiral salen-metal complexes can be simulated to assess steric and electronic interactions between the catalyst and substrate. Retrosynthetic AI tools (e.g., Template_relevance models) leverage databases like Reaxys to propose feasible routes, prioritizing high-plausibility precursors and minimizing side reactions . Experimental validation via chiral HPLC or NMR analysis with chiral shift reagents is critical to confirm computational predictions .

Basic: What spectroscopic techniques are routinely used to characterize this compound and its derivatives?

Answer:
Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify the oxirane ring protons (δ 3.5–4.5 ppm) and confirm substitution patterns on the phenyl group.
  • IR Spectroscopy : Stretching vibrations for the epoxide ring (C-O-C) appear at ~1250 cm1^{-1}.
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., C11_{11}H10_{10}O at m/z 158.0732) .

Advanced: How can researchers resolve contradictions in reported regioselectivity during nucleophilic ring-opening of this compound?

Answer:
Discrepancies in regioselectivity (e.g., attack at the more substituted vs. less substituted oxirane carbon) arise from solvent polarity, nucleophile strength, and steric effects. For example:

  • Polar aprotic solvents (e.g., DMF) favor SN2 mechanisms, directing nucleophiles to the less hindered carbon.
  • Steric hindrance from bulky substituents (e.g., trifluoromethyl groups) may shift selectivity. Kinetic vs. thermodynamic control should be assessed via time-resolved NMR or computational modeling of transition states .

Basic: What are the typical reaction pathways for this compound in organic synthesis?

Answer:
Common reactions include:

  • Nucleophilic Ring-Opening : With amines (e.g., NH3_3) or alcohols to form β-amino alcohols or ethers.
  • Acid-Catalyzed Polymerization : Forming polyethers under acidic conditions.
  • Reduction : Using LiAlH4_4 to yield 1,2-diols .

Advanced: What strategies mitigate competing side reactions during catalytic hydrogenation of this compound?

Answer:
Competing epoxide ring-opening during hydrogenation can be minimized by:

  • Catalyst Selection : Palladium on carbon (Pd/C) selectively reduces the double bond without ring opening, whereas Raney Ni may promote both.
  • Temperature Control : Lower temperatures (≤50°C) reduce ring-opening kinetics.
  • Additives : Triethylamine suppresses acid-catalyzed side reactions .

Basic: How do researchers assess the purity and stability of this compound during storage?

Answer:

  • Purity Analysis : Gas chromatography (GC) with flame ionization detection or HPLC with UV/Vis.
  • Stability : Storage under inert gas (N2_2) at −20°C prevents moisture-induced hydrolysis. Accelerated stability studies (e.g., 40°C/75% RH for 1 week) predict degradation pathways .

Advanced: What methodologies enable the study of this compound’s interactions with biological targets?

Answer:

  • Molecular Docking : Simulate binding to enzymes (e.g., cytochrome P450) using AutoDock Vina.
  • In Vitro Assays : Cytotoxicity screening (MTT assay) and enzyme inhibition studies (e.g., IC50_{50} determination).
  • Metabolite Profiling : LC-MS/MS identifies oxidative metabolites formed via epoxide hydrolases .

Basic: What safety precautions are essential when handling this compound in the lab?

Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and lab coats.
  • Ventilation : Use fume hoods to avoid inhalation of vapors.
  • Spill Management : Neutralize with dilute sodium bicarbonate and adsorb with vermiculite .

Advanced: How can researchers design experiments to evaluate the environmental persistence of this compound?

Answer:

  • Hydrolysis Studies : Monitor degradation in buffered solutions (pH 4–9) at 25°C, analyzing by GC-MS.
  • Photolysis : Expose to UV light (λ = 254 nm) and quantify half-life.
  • Ecotoxicology : Daphnia magna acute toxicity tests (OECD 202) and algal growth inhibition assays (OECD 201) .

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